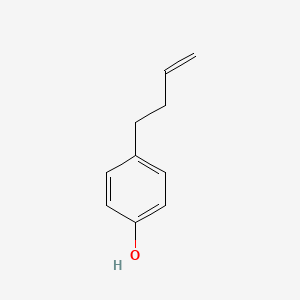

4-(3-Buten-1-yl)phenol

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, typically starting with a phenol derivative that is further modified. For example, the synthesis of 4-(((3-(tert-Butyl)-(1-phenyl)pyrazol-5-yl)imino)methyl)phenol involves the formation of a Schiff base by reacting a phenol derivative with an appropriate aldehyde or ketone in the presence of a nitrogen source . Although the exact synthesis of 4-(3-Buten-1-yl)phenol is not described, similar strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of phenolic compounds is often confirmed using techniques such as FT-IR, MS, NMR, and single-crystal X-ray diffraction . These methods provide detailed information about the molecular geometry, vibrational frequencies, and chemical shifts. For instance, the equilibrium geometries calculated by density functional theory (DFT) methods were found to match well with experimental X-ray diffraction results for the compound studied in paper .

Chemical Reactions Analysis

Phenolic compounds can undergo various chemical reactions, including electrophilic substitutions, due to the presence of the phenolic OH group. The specific reactivity of 4-(3-Buten-1-yl)phenol would depend on the influence of the butenyl substituent on the aromatic ring. While the papers do not discuss the chemical reactions of 4-(3-Buten-1-yl)phenol, they do provide a foundation for understanding how substituents can affect the reactivity of phenolic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic compounds, such as solubility, melting point, and acidity, are influenced by their molecular structure. The presence of substituents can significantly alter these properties. For example, the crystal structure of a related compound was solved and studied, which can give insights into intermolecular interactions and stability . The properties of 4-(3-Buten-1-yl)phenol would need to be studied experimentally, but the methods and analyses used in these papers could guide such investigations.

科学的研究の応用

Molecular Docking and Quantum Chemical Calculations

4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl)phenyl)-4,5-dihydro-1H-pyrazole-1-yl]-1,3-thiazole-4-yl}phenol, a derivative closely related to 4-(3-Buten-1-yl)phenol, has been studied for its molecular structure and spectroscopic data. Using DFT calculations, researchers have optimized the molecule's geometry, recorded vibrational spectra, and performed various molecular analyses to predict biological effects through molecular docking results (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Phenol Derivatives from Natural Products

Research on Stereum hirsutum, a fungus, yielded two new phenol derivatives. One of these derivatives, 2-(3-methyl-2-buten-1-yl)-4-methoxyethyl-phenol, exhibits structural similarities to 4-(3-Buten-1-yl)phenol. These compounds were isolated along with other known compounds, contributing to our understanding of phenol derivatives in natural product chemistry (Duan, Meng, Yang, Yang, & Zhao, 2015).

Synthesis and Stereochemistry

In another study, researchers explored the synthesis, stereochemistry, bonding, and fluxionality of 2-(inden-3-yl)phenols and their titanium derivatives, providing insights into the reactivity and structural characteristics of phenol derivatives, which could extend to compounds like 4-(3-Buten-1-yl)phenol (Turner, Thorn, Swartz, Chesnut, Fanwick, & Rothwell, 2003).

Electroactive Phenol-Based Polymer Synthesis

The synthesis of electroactive polymers from phenol derivatives, such as 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, demonstrates the potential for creating new materials with specific electrical properties. This research outlines methods for polymer synthesis and characterizations, showing applications in materials science (Kaya & Aydın, 2012).

Safety And Hazards

The safety information for 4-(3-Buten-1-yl)phenol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

特性

IUPAC Name |

4-but-3-enylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-3-4-9-5-7-10(11)8-6-9/h2,5-8,11H,1,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZKGRRJAULWNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Buten-1-yl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

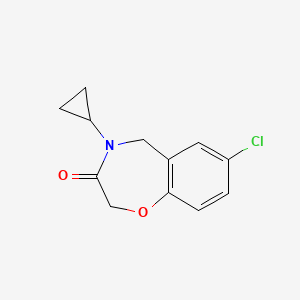

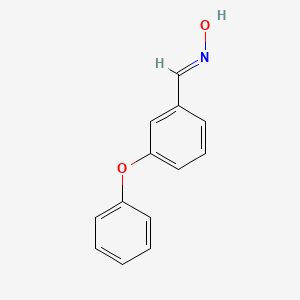

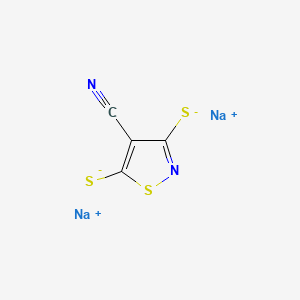

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Bromomethyl)benzo[d]thiazole](/img/structure/B3033996.png)

![2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B3033999.png)

![[(4-Chloro-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B3034010.png)

![2-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B3034012.png)

![7-chloro-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B3034015.png)